Ethyl 2-(4-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorobenzamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced by reacting the thiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(4-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
2-(4-Substitutedbenzamido)phenylbenzothiazoles: Different substitution pattern on the benzothiazole ring.
N-[2-(4-Fluorobenzamido)ethyl]maleimide: Contains a maleimide group instead of the thiazole ring.
Properties
Molecular Formula |
C14H13FN2O3S |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
SFXOSXAIBKPFGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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